molecular formula C5H4N4O B12406936 Hypoxanthine-13C5,15N4

Hypoxanthine-13C5,15N4

Cat. No.: B12406936
M. Wt: 145.049 g/mol
InChI Key: FDGQSTZJBFJUBT-RIQGLZQJSA-N
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Description

Hypoxanthine-¹³C₅,¹⁵N₄ is a stable isotopically labeled derivative of hypoxanthine, a purine base critical in nucleotide metabolism and nucleic acid biosynthesis. This compound is enriched with five carbon-13 (¹³C) atoms and four nitrogen-15 (¹⁵N) atoms, replacing natural isotopes at specific positions. Its primary applications include metabolic pathway tracing, quantitative mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and serving as an internal standard for analytical assays .

The molecular structure retains the core hypoxanthine framework (C₅H₄N₄O), with isotopic enrichment increasing its molecular weight by ~5 Da (for ¹³C₅) and ~4 Da (for ¹⁵N₄) compared to the unlabeled form.

Properties

Molecular Formula

C5H4N4O

Molecular Weight

145.049 g/mol

IUPAC Name

1,7-dihydropurin-6-one

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1

InChI Key

FDGQSTZJBFJUBT-RIQGLZQJSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13CH]=[15N]2

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2

Origin of Product

United States

Preparation Methods

Chemical Synthesis Pathways

Precursor-Based Labeling

The synthesis of Hypoxanthine-¹³C₅,¹⁵N₄ often begins with isotopically labeled precursors. For example, [¹³C₅]-ribose or [¹³C₂,¹⁵N]-glycine serves as the carbon and nitrogen source for de novo purine biosynthesis. In one approach, [¹³C₆]-glucose is metabolized by cultured cells to generate [¹³C₅]-ribose-5-phosphate (R5P), which enters the purine pathway via phosphoribosyl pyrophosphate (PRPP) synthetase. Concurrently, [¹⁵N₄]-labeling is achieved using ¹⁵N-enriched ammonia or glycine during adenine deamination.

Multi-Step Organic Synthesis

A chemical route involves the Vorbrüggen reaction, where labeled adenine derivatives are cyclized with ribose analogs. For instance, [¹³C₅,¹⁵N₄]-hypoxanthine is synthesized via the following steps:

  • Nitrogen Labeling : [¹⁵N₄]-adenine is prepared by reacting 4,6-diamino-5-[¹⁵N]nitrosopyrimidine with thiourea.
  • Carbon Labeling : [¹³C₅]-ribose is phosphorylated to PRPP using ATP and PRPP synthetase.
  • Coupling : Hypoxanthine phosphoribosyltransferase (HPRT) catalyzes the condensation of PRPP and [¹⁵N₄]-adenine to form [¹³C₅,¹⁵N₄]-inosine monophosphate (IMP).
  • Dephosphorylation : Alkaline phosphatase hydrolyzes IMP to yield free hypoxanthine.
Table 1: Key Reaction Conditions for Chemical Synthesis
Step Reagents/Conditions Yield (%) Reference
Adenine labeling ¹⁵N-ammonia, 120°C, 24 hr 85
PRPP synthesis ATP, Mg²⁺, pH 7.4, 37°C 92
HPRT catalysis PRPP, HPRT enzyme, Tris buffer, pH 7.5 78
Dephosphorylation Alkaline phosphatase, 50 mM Tris, pH 8.5 95

Enzymatic and Metabolic Labeling

In Vitro Enzymatic Conversion

Adenine deaminase (ADE) and xanthine oxidoreductase are pivotal for enzymatic synthesis. For example, recombinant ADE from E. coli converts [¹³C₅,¹⁵N₄]-adenine to hypoxanthine under optimized conditions (pH 6.8, 25°C, 2 hr). The reaction is quenched with EDTA, and hypoxanthine is purified via HPLC using a C18 column with a triethylammonium acetate/acetonitrile gradient.

Cell-Based Metabolic Labeling

Mammalian or bacterial cells are incubated with [¹³C₅,¹⁵N₄]-hypoxanthine to study salvage pathways. For instance, HCT116 colorectal cancer cells cultured in DMEM supplemented with 0.1 mM [¹³C₅,¹⁵N₄]-hypoxanthine incorporate the label into IMP and ATP within 6 hours. Metabolites are extracted using 80% methanol, followed by LC-MS/MS analysis with a Hypercarb column.

Table 2: Metabolic Labeling Parameters
Parameter Value Reference
Incubation time 2–6 hr
Hypoxanthine conc. 0.1–0.4 mM
Extraction solvent 80% methanol, 0.015% NH₄OH in acetonitrile
LC column Thermo Hypercarb, 150 × 2.1 mm

Purification and Characterization

Chromatographic Techniques

Hypoxanthine-¹³C₅,¹⁵N₄ is purified using:

  • HILIC Chromatography : A Poroshell 120 HILIC-Z column (150 × 2.1 mm) with 0.2% ammonium hydroxide in ammonium acetate/acetonitrile.
  • Reverse-Phase HPLC : A Luna C18 column (250 × 4.6 mm) with 50 mM triethylammonium acetate (pH 5.0) and a 5–30% acetonitrile gradient.

Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. For example, [¹³C₅,¹⁵N₄]-hypoxanthine shows a molecular ion at m/z 141.08 (calculated for C₅¹³C₅H₄N₄¹⁵N₄O⁺), with <2% unlabeled contamination.

Table 3: HRMS Parameters for Hypoxanthine-¹³C₅,¹⁵N₄
Instrument Mode Resolution Reference
Orbitrap Fusion Tribrid ESI+ 240,000
LTQ Orbitrap Velos SIM 100,000

Challenges and Optimizations

Isotopic Dilution

Unlabeled metabolites can dilute isotopic enrichment. To mitigate this:

  • Use dialyzed FBS in cell culture to reduce exogenous purines.
  • Employ kinase inhibitors (e.g., 5-fluorouracil) to block de novo synthesis in metabolic studies.

Enzymatic Efficiency

HPRT variants (e.g., HPRT1-V165fs) show reduced activity, necessitating codon-optimized enzymes for higher yields.

Chemical Reactions Analysis

Types of Reactions

Hypoxanthine-13C5,15N4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the oxidation of this compound include xanthine and uric acid. Reduction reactions can yield various purine derivatives, depending on the specific conditions and reagents used .

Scientific Research Applications

Metabolic Research

Hypoxanthine-13C5,15N4 is primarily utilized in studies focusing on purine metabolism. This compound serves as a substrate in metabolic flux analysis, allowing researchers to trace the incorporation of labeled carbon and nitrogen into nucleotides. Such studies are crucial for understanding metabolic disorders related to purine metabolism, including gout and certain types of cancer.

Case Study: Purine Nucleoside Phosphorylase Inhibition

In a recent study examining chronic visceral pain disorders, researchers investigated the relationship between hypoxanthine levels and disease states such as interstitial cystitis/bladder pain syndrome (IC/BPS). The study found a significant correlation between hypoxanthine and other purines, suggesting that alterations in purine metabolism may contribute to the pathophysiology of IC/BPS . The use of this compound allowed for precise measurement of these metabolites, demonstrating its effectiveness in clinical research.

Drug Development and Pharmacokinetics

The compound is also employed in pharmacokinetic studies to evaluate drug metabolism. By using this compound as a tracer, researchers can assess how drugs are processed in the body, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: Drug Metabolism Studies

A study involving the conversion of PRPS hexamer to monomer by AMP-activated protein kinase (AMPK) utilized this compound to observe its effects on nucleotide synthesis pathways. The results indicated that AMPK treatment significantly influenced the incorporation of this labeled compound into nucleotides, highlighting its role in regulating metabolic pathways relevant to drug action .

Cancer Research

This compound has applications in cancer research, particularly in understanding tumor metabolism. Cancer cells often exhibit altered purine metabolism compared to normal cells; thus, tracking hypoxanthine can provide insights into tumor growth and response to therapies.

Case Study: Tumor Metabolism

In studies assessing the metabolic profiles of various tumors, this compound has been used to investigate how cancer cells utilize purines differently from normal cells. This research aids in identifying potential therapeutic targets within the purine synthesis pathway .

Biosensor Development

The compound's isotopic labeling has potential applications in developing biosensors for detecting specific biomarkers related to purine metabolism. By incorporating this compound into biosensor designs, researchers can create sensitive detection methods for monitoring metabolic changes in various diseases.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Metabolic ResearchPurine metabolism trackingSignificant correlations with chronic pain disorders
Drug DevelopmentPharmacokinetic studiesInsights into drug metabolism pathways
Cancer ResearchTumor metabolic profilingIdentification of altered purine utilization
Biosensor DevelopmentDetection of biomarkersPotential for sensitive monitoring of metabolic states

Mechanism of Action

Hypoxanthine-13C5,15N4 exerts its effects by participating in the purine salvage pathway, where it is converted to inosine monophosphate by the enzyme hypoxanthine-guanine phosphoribosyltransferase. This pathway is crucial for the recycling of purines and the synthesis of nucleotides. The labeled isotopes allow for precise tracking and quantification of hypoxanthine in various biological processes .

Comparison with Similar Compounds

Table 1: Key Properties of Hypoxanthine Isotopologues

Compound Isotopic Labeling Molecular Weight (g/mol)* CAS Number Primary Applications Purity Availability
Hypoxanthine (natural) None 136.11 [68-94-0] Baseline metabolic studies N/A Widely available
Hypoxanthine-[2H₂] Deuterium (²H₂) 138.13 N/A NMR spectroscopy, kinetic isotope studies ≥95% In stock
Hypoxanthine-[13C] Single ¹³C atom 137.12 [473249-93-3] MS internal standard ≥95% Discontinued
Hypoxanthine-[¹³C₅] Five ¹³C atoms 141.11 N/A Metabolic flux analysis ≥98% In stock
Hypoxanthine-[¹⁵N₄] Four ¹⁵N atoms 140.11 N/A Nitrogen metabolic tracing ≥95% In stock
Hypoxanthine-¹³C₅,¹⁵N₄ Five ¹³C, four ¹⁵N 145.11 N/A Dual-tracer MS/NMR, purine metabolism ≥98% In stock
Paraxanthine Structural analogue 180.16 [611-59-6] Caffeine metabolism studies ≥95% Available

*Calculated based on natural abundance adjustments.

Key Differentiators

Dual Isotopic Enrichment : Hypoxanthine-¹³C₅,¹⁵N₄ uniquely enables simultaneous tracking of carbon and nitrogen atoms in metabolic pathways, such as purine salvage and degradation. This dual labeling reduces experimental variability compared to single-isotope analogues like Hypoxanthine-[¹³C₅] or Hypoxanthine-[¹⁵N₄] .

Sensitivity in Detection : The combined enrichment enhances signal resolution in high-resolution MS and ¹³C/¹⁵N-coupled NMR, outperforming deuterated versions (e.g., Hypoxanthine-[²H₂]), which may exhibit isotopic effects altering reaction kinetics .

Synthetic Complexity: Hypoxanthine-¹³C₅,¹⁵N₄ requires multi-step isotopic incorporation, making its synthesis more challenging than single-labeled variants.

Comparison with Structurally Related Compounds

  • Paraxanthine : A caffeine metabolite, used in pharmacokinetic studies. Unlike Hypoxanthine-¹³C₅,¹⁵N₄, it lacks isotopic labeling but serves as a structural analogue in caffeine research .
  • 5-Methyl cytosine-¹³C,¹⁵N₂ : A labeled nucleobase derivative with applications in epigenetics. Its ¹³C/¹⁵N₂ labeling allows precise DNA methylation analysis but targets different pathways than hypoxanthine derivatives .

Biological Activity

Hypoxanthine-13C5,15N4 is a stable isotopically labeled derivative of hypoxanthine, a naturally occurring purine base that plays a crucial role in nucleic acid metabolism. This compound is characterized by the incorporation of five carbon-13 isotopes and four nitrogen-15 isotopes, making it particularly useful in metabolic studies and tracer experiments. This article explores the biological activity of this compound, focusing on its role in purine metabolism, enzyme interactions, and implications in clinical research.

Purine Metabolism

Hypoxanthine serves as a substrate for several enzymes involved in the purine salvage pathway. The biological relevance of this compound primarily lies in its ability to trace metabolic pathways due to its stable isotopic labeling. It is converted into xanthine and subsequently into uric acid through enzymatic reactions catalyzed by xanthine oxidase. This conversion is critical for maintaining purine homeostasis within cells.

Table 1: Key Enzymatic Reactions Involving this compound

EnzymeReactionProduct
Xanthine oxidaseHypoxanthine → XanthineXanthine
Guanine deaminaseGuanine → XanthineXanthine
Purine nucleoside phosphorylaseInosine + Phosphate → Hypoxanthine + RiboseHypoxanthine

Clinical Applications and Case Studies

Recent studies have highlighted the potential clinical applications of this compound in understanding various diseases, particularly those related to purine metabolism.

  • Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS) :
    A study investigated the relationship between urinary levels of hypoxanthine and other purines in patients with IC/BPS. The findings indicated significantly elevated levels of hypoxanthine and xanthine in these patients compared to healthy controls, suggesting a potential link between purine metabolism and bladder inflammation .
  • Resistance to Thiopurines in Acute Lymphoblastic Leukemia (ALL) :
    Research demonstrated that mutations in the HPRT1 gene lead to decreased conversion of this compound into its downstream metabolites. This loss-of-function mutation was associated with resistance to thiopurines, a class of drugs used in treating ALL . The study utilized isotopically labeled hypoxanthine to trace metabolic pathways affected by HPRT1 mutations.
  • Metabolic Hallmarks in Cancer :
    Another study focused on the role of hypoxanthine in cancer metabolism. The incorporation of this compound into purines was analyzed to understand how cancer cells adapt their metabolic pathways under therapeutic stress . The results indicated that hypoxanthine could enhance resistance to certain chemotherapeutic agents by upregulating the de novo purine synthesis pathway.

Enzyme Interactions and Mechanisms

This compound interacts with several key enzymes involved in nucleotide metabolism. Its isotopic labeling allows for precise tracking of these interactions:

  • Purine Nucleoside Phosphorylase (PNP) : PNP catalyzes the conversion of inosine into hypoxanthine. Elevated PNP activity has been implicated in the pathophysiology of various disorders, including IC/BPS .
  • Xanthine Oxidase : This enzyme plays a dual role in purine metabolism by converting hypoxanthine into xanthine while also generating reactive oxygen species (ROS), which can contribute to tissue damage .

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